methyl 4-cyano-3,5-difluorobenzoate
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Overview
Description
Methyl 4-cyano-3,5-difluorobenzoate: is a fluorinated aromatic compound characterized by the presence of a cyano group (-CN) and two fluorine atoms on the benzene ring. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The compound can be synthesized through the halogenation of methyl benzoate followed by cyanation
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the use of reagents such as fluorinating agents (e.g., Selectfluor) and cyanating agents (e.g., copper(I) cyanide).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of 4-amino-3,5-difluorobenzoate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typical reagents.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Cyano-3,5-difluorobenzoic acid
Reduction: 4-Amino-3,5-difluorobenzoate
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Methyl 4-cyano-3,5-difluorobenzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound serves as a fluorescent probe in biological studies, aiding in the visualization of cellular processes. Medicine: It is utilized in the synthesis of drugs that target various diseases, including cancer and bacterial infections. Industry: The compound finds applications in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyl 4-cyano-3,5-difluorobenzoate exerts its effects depends on its specific application. For example, in drug synthesis, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Methyl 4-cyano-3-fluorobenzoate: Similar structure but with only one fluorine atom.
Methyl 3,5-difluorobenzoate: Similar structure but without the cyano group.
Methyl 4-fluorobenzoate: Similar structure but with only one fluorine atom and no cyano group.
Uniqueness: Methyl 4-cyano-3,5-difluorobenzoate is unique due to the presence of both fluorine atoms and the cyano group, which significantly alters its chemical reactivity and properties compared to its similar counterparts.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Properties
CAS No. |
1805475-59-5 |
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Molecular Formula |
C9H5F2NO2 |
Molecular Weight |
197.1 |
Purity |
95 |
Origin of Product |
United States |
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